4-[4-(2-Methoxyethyl)phenoxy]butanoic acid
Overview
Description
4-[4-(2-Methoxyethyl)phenoxy]butanoic acid is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a phenolic structure with a methoxyethyl group and a butanoic acid moiety, making it a versatile molecule for research and industrial use.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxybutanoic acid and 2-methoxyethylphenol.
Reaction Steps: The hydroxyl group of 4-hydroxybutanoic acid is activated, followed by the nucleophilic substitution with 2-methoxyethylphenol.
Catalysts and Conditions: The reaction may require a catalyst such as a strong acid or base, and it is usually conducted under anhydrous conditions to prevent side reactions.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production can be carried out using either batch or continuous processes, depending on the scale and desired purity.
Purification: The final product is purified through crystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the phenolic oxygen or the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or halides can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenols.
Reduction Products: Butanol, butanal, and other reduced derivatives.
Substitution Products: Amides, esters, and halogenated compounds.
Scientific Research Applications
4-[4-(2-Methoxyethyl)phenoxy]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 4-[4-(2-Methoxyethyl)phenoxy]butanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
4-(2-Methoxyethyl)phenol: Similar structure but lacks the butanoic acid group.
4-Hydroxybutanoic acid: Similar to the carboxylic acid part but lacks the phenolic group.
2-Methoxyethylphenol: Similar to the phenolic part but lacks the carboxylic acid group.
Uniqueness: 4-[4-(2-Methoxyethyl)phenoxy]butanoic acid is unique due to its combination of both phenolic and carboxylic acid functionalities, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
4-[4-(2-methoxyethyl)phenoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-16-10-8-11-4-6-12(7-5-11)17-9-2-3-13(14)15/h4-7H,2-3,8-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFRLSRZHMIYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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